molecular formula C17H27N3O2 B2823707 tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1707714-53-1

tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2823707
CAS No.: 1707714-53-1
M. Wt: 305.422
InChI Key: AMWDGAULTSCMJY-UHFFFAOYSA-N
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Description

tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or building block. This molecule features a piperidine core, a privileged scaffold in drug discovery, which is disubstituted with a pyridinylmethyl group and a tert-butoxycarbonyl (Boc)-protected methylamine . The Boc protecting group is a standard feature in organic synthesis, and its properties are well-studied . The presence of both the piperidine and pyridine heterocycles makes this compound a valuable precursor for the development of potential bioactive molecules, as these motifs are commonly found in compounds active on various biological targets. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, consulting the relevant Safety Data Sheet (SDS) before use. Typical safety precautions for similar compounds include wearing protective gloves and eye/face protection, ensuring use only in a well-ventilated area, and avoiding breathing its dust .

Properties

IUPAC Name

tert-butyl N-[[4-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-13-17(7-10-18-11-8-17)12-14-6-4-5-9-19-14/h4-6,9,18H,7-8,10-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWDGAULTSCMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(pyridin-2-ylmethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction conditions often include maintaining a controlled temperature and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.4 g/mol
  • IUPAC Name : tert-butyl N-[[4-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate

The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological activity. The tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.

Pharmacological Studies

Research indicates that tert-butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate has potential as an AMPK activator , which plays a crucial role in cellular energy homeostasis. Compounds activating AMPK are being investigated for their therapeutic effects in metabolic disorders such as obesity and type 2 diabetes .

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties against Gram-positive bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). In vitro tests demonstrated effective bactericidal activity at low concentrations comparable to established antibiotics .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Its interaction with neurotransmitter systems could be explored for developing treatments for neurological disorders. Preliminary studies indicate that similar compounds may influence cognitive functions and mood regulation .

Activity TypeTarget Organism/PathwayEffective Concentration (μg/mL)Reference
AntibacterialMRSA0.78 - 3.125
AMPK ActivationCellular MetabolismIC50 Not Specified
Neurotransmitter ModulationCognitive FunctionPending Further Study

Table 2: Synthesis Conditions

StepReagents UsedConditionsYield (%)
Initial Reactiontert-butyl carbamate + piperidine derivativeRoom Temperature91
PurificationDCM extractionIce CoolingQuantitative
Final Product IsolationRecrystallizationEthanolHigh Yield

Case Study 1: AMPK Activators

A study published in Chemistry and Pharmaceutical Bulletin identified several derivatives of similar structures as effective AMPK activators, proposing their use in treating metabolic diseases. The study suggests that modifications to the piperidine core can enhance activity and selectivity .

Case Study 2: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference ID
This compound (Target) C17H25N3O2 (inferred) ~303.4 Pyridin-2-ylmethyl, methylcarbamate Likely intermediate for kinase inhibitors (inferred from analogs)
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate C16H20N4O2 300.36 4-Cyanopyridin-2-yl Potential modulator of receptor binding due to cyano group
tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate C16H24N4O2 310.39 Pyrimidin-2-yl Research chemical (e.g., KS-7171); possible kinase-targeting applications
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate C18H27BrN2O2 383.3 3-Bromobenzyl Enhanced lipophilicity; halogen may improve metabolic stability
tert-Butyl[1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate C18H27FN2O2 322.4 2-Fluorobenzyl Fluorine substitution could enhance bioavailability and target selectivity
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate C14H28N2O3 272.38 2-Methoxyethyl Lower molecular weight; improved solubility (predicted)
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate C16H31N3O2 297.43 Piperidin-4-ylmethyl Bicyclic structure may influence pharmacokinetics and tissue penetration

Key Structural and Functional Comparisons:

Core Modifications: The target compound and its analogs share a piperidine core but differ in substituents at the 4-position.

Pharmacophore Influence :

  • Compounds with halogenated benzyl groups (e.g., 3-bromo or 2-fluoro substituents in ) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability compared to the target compound’s pyridine moiety.

Solubility and Stability :

  • Derivatives like tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate feature polar methoxyethyl groups, likely improving aqueous solubility. In contrast, the target compound’s pyridine ring may confer moderate solubility due to its aromatic nitrogen.

Biological Activity: Analogs such as tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate (KS-7171, ) are explicitly noted as research chemicals, suggesting utility in kinase inhibition studies. The target compound’s pyridin-2-ylmethyl group may mimic pharmacophores seen in p38 MAP kinase inhibitors (e.g., vicinal 4-fluorophenyl/pyridin-4-yl motifs) .

Biological Activity

Chemical Structure and Properties
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate, with the CAS number 73874-95-0, is a synthetic compound characterized by its carbamate functional group. Its molecular formula is C13H20N2O2C_{13}H_{20}N_{2}O_{2} and it has a molecular weight of 240.31 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar carbamate derivatives, particularly against Gram-positive bacteria. For instance, compounds with related structures have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . While specific data on this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.

The biological activity of this compound may be attributed to its ability to inhibit enzymes critical for bacterial survival. Compounds containing carbamate groups are known to interact with cholinesterases, leading to increased acetylcholine levels and subsequent neurotoxic effects in target organisms . This mechanism could be extrapolated to predict similar interactions for the compound .

In Vitro Studies

In vitro evaluations of related compounds have shown varying degrees of cytotoxicity and selectivity against cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in HepG2 cells, suggesting that modifications in the piperidine structure can enhance biological activity . While specific studies on this compound are not available, its structural framework aligns with those compounds that have shown promising results.

Case Studies

  • Antibacterial Activity : A study focused on carbamate derivatives demonstrated that modifications to the piperidine ring significantly influenced antibacterial potency. Compounds structurally similar to this compound were effective against both susceptible and resistant strains of Staphylococcus .
  • Cholinesterase Inhibition : Research on N-methyl carbamates revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing selectivity towards BChE over AChE. This suggests that derivatives like this compound could potentially exhibit similar inhibitory profiles .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialCarbamate derivativesEffective against MRSA and VREfm
Enzyme InhibitionN-methyl carbamatesInhibition of AChE and BChE
CytotoxicityPiperidine derivativesIC50 values indicating cell proliferation inhibition

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Piperidine Functionalization : Reacting a piperidine derivative with pyridin-2-ylmethyl groups via alkylation or reductive amination (e.g., using NaBH3_3CN) .
  • Carbamate Formation : Introducing the tert-butyl carbamate group using tert-butyl chloroformate under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization in non-polar solvents to isolate the product . Reagents like lithium aluminum hydride (reduction) and potassium permanganate (oxidation) are often employed for intermediate steps .

Q. Which spectroscopic methods are used for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrogen/carbon environments, such as the tert-butyl group (δ ~1.4 ppm for 1^1H) and piperidine/pyridine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected MW ~318.4 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects carbamate C=O stretching (~1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Limited aqueous solubility due to lipophilic tert-butyl and pyridinyl groups; better in organic solvents (DMSO, DCM, THF) .
  • Stability : Hydrolytically sensitive under acidic/basic conditions; store inert (N2_2/Ar) at -20°C to prevent carbamate degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

  • Reaction Conditions : Use anhydrous solvents, inert atmospheres (N2_2), and controlled temperatures (e.g., 0–100°C depending on step) to minimize side reactions .
  • Catalysts : Palladium catalysts (e.g., Pd2_2(dba)3_3) and ligands (BINAP) enhance coupling efficiency in aryl halide reactions .
  • Workflow : Monitor intermediates via TLC/HPLC; optimize column chromatography (e.g., silica gel, gradient elution) for challenging separations .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects)?

  • Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection ) and bacterial strains (e.g., S. aureus ).
  • Structural Analogs : Compare activity across derivatives (Table 1) to isolate substituent effects (e.g., bromobenzyl vs. trifluoromethyl groups) .
  • Mechanistic Studies : Use binding assays (SPR, ITC) to confirm target engagement (e.g., bacterial enzymes vs. neuronal receptors) .

Table 1 : Comparative Activity of Structural Analogs

CompoundSubstituentKey Activity
ABromobenzylNeuroprotective
BTrifluoromethylAntibacterial
CPyridinylEnzyme inhibition

Q. What methodologies are recommended for receptor binding and pharmacokinetic studies?

  • Binding Assays : Radioligand displacement (e.g., 3^3H-labeled compounds) or surface plasmon resonance (SPR) to measure affinity for GPCRs or kinases .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification .
  • Lipophilicity : Measure logP values using shake-flask or HPLC methods; optimize via trifluoromethyl or pyridine modifications .

Q. How do structural modifications impact biological activity?

  • Electron-Withdrawing Groups : Trifluoromethyl enhances lipophilicity and membrane penetration, improving antimicrobial activity .
  • Bulkier Substituents : Bromobenzyl groups increase steric hindrance, reducing off-target binding in neuroprotection studies .
  • Carbamate vs. Amide : Tert-butyl carbamate improves metabolic stability over methyl carbamate in vivo .

Data Contradiction Analysis

  • Antimicrobial vs. Cytotoxicity : Discrepancies may arise from cell viability assays (e.g., MTT vs. resazurin). Validate using orthogonal methods (flow cytometry for apoptosis) .
  • Enzyme Inhibition Potency : Differences in IC50_{50} values could reflect assay pH or cofactor availability. Re-test under standardized conditions .

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